molecular formula C5BrF9O3 B3041121 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Bromide CAS No. 261503-80-4

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Bromide

Cat. No. B3041121
CAS RN: 261503-80-4
M. Wt: 358.94 g/mol
InChI Key: UWPGPNWCEFPFJC-UHFFFAOYSA-N
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Description

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl bromide is a chemical compound that is widely used in scientific research. It is a highly reactive reagent that is used in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl bromide involves the reaction of the acetyl bromide functional group with nucleophiles. The bromide ion is displaced by the nucleophile, resulting in the formation of a new bond. This reaction is highly selective and allows for the precise modification of molecules.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be highly reactive and can cause irritation to the skin and eyes. It should be handled with care and appropriate safety precautions should be taken.

Advantages and Limitations for Lab Experiments

The advantages of using 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl bromide in lab experiments include its high reactivity and selectivity. It allows for the precise modification of molecules and can be used in the synthesis of a wide range of compounds. However, its high reactivity can also be a limitation, as it can lead to unwanted side reactions and the formation of impurities.

Future Directions

There are several future directions for the use of 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl bromide in scientific research. One potential application is in the development of new pharmaceuticals and agrochemicals. It could also be used in the synthesis of new materials with unique properties. Additionally, further research could be conducted to better understand its mechanism of action and potential biological effects.
In conclusion, this compound is a highly reactive reagent that is widely used in scientific research. Its precise selectivity makes it a valuable tool in the synthesis of various compounds. While its biochemical and physiological effects are limited, appropriate safety precautions should be taken when handling it. There are several future directions for its use in scientific research, including the development of new pharmaceuticals and agrochemicals, the synthesis of new materials, and further research into its mechanism of action.

Scientific Research Applications

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl bromide is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis to introduce the acetyl bromide functional group into molecules. It is also used in the synthesis of pharmaceuticals and agrochemicals.

properties

IUPAC Name

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5BrF9O3/c6-1(16)2(7,8)17-3(9,10)4(11,12)18-5(13,14)15
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPGPNWCEFPFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5BrF9O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001139832
Record name 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

261503-80-4
Record name 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261503-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Bromide
Reactant of Route 2
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Bromide
Reactant of Route 3
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Bromide
Reactant of Route 4
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Bromide

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